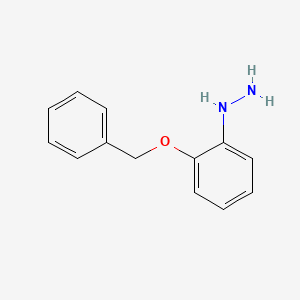

(2-Benzyloxy-phenyl)-hydrazine

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 280 nm (π→π* transition of the conjugated phenyl-hydrazine system) and a weaker band at 340 nm (n→π* transition).

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals:

Table 2 : Crystallographic data for this compound derivatives

| Parameter | Value |

|---|---|

| Space group | Pn, P2₁/c |

| Z (molecules/unit cell) | 2–8 |

| R-factor | 0.050–0.127 |

| Density (g/cm³) | 1.29–1.32 |

Comparative Analysis with Ortho-/Para-Substituted Analogues

Structural Comparisons

Hydrogen Bonding

- Ortho derivatives form stronger intramolecular O–H⋯N bonds (2.61 Å) compared to para analogues (2.85 Å).

- Para-substituted analogues exhibit intermolecular N–H⋯O bonds absent in ortho derivatives.

Table 3 : Key differences between ortho- and para-substituted analogues

| Feature | Ortho | Para |

|---|---|---|

| Dihedral angle (°) | 65–79 | 3–5 |

| O–H⋯N bond length (Å) | 2.61 | 2.85 |

| Planarity | Reduced | Enhanced |

属性

IUPAC Name |

(2-phenylmethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJXTSWJTRMFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378237 | |

| Record name | (2-Benzyloxy-phenyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247023-19-4 | |

| Record name | (2-Benzyloxy-phenyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The process begins with the condensation of 2-benzyloxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent reduction using palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the C=N bond, yielding (2-benzyloxy-phenyl)-hydrazine. The benzyloxy group enhances electron density on the phenyl ring, facilitating nucleophilic attack during the reduction step.

Experimental Protocol

A representative procedure involves:

- Dissolving 2-benzyloxybenzaldehyde (10 mmol) in ethanol.

- Adding hydrazine hydrate (12 mmol) dropwise at 0–5°C.

- Stirring for 2 hours to form the hydrazone intermediate.

- Adding 5% Pd/C (0.1 g) and hydrogenating at 50 psi H₂ for 6 hours.

- Filtering the catalyst and concentrating the filtrate to isolate the product.

Yield: 75–85%.

Optimization Considerations

- Catalyst Loading: Higher Pd/C concentrations (10 wt%) reduce reaction time but increase costs.

- Temperature: Elevated temperatures (>60°C) risk over-reduction or debenzylation.

- Solvent Choice: Ethanol balances solubility and safety, though methanol accelerates kinetics.

Acylation-Reduction Cascade

Adapted from a patent describing analogous compounds, this two-step method converts 2-benzyloxypropionic acid to the target hydrazine via an acyl chloride intermediate.

Stepwise Synthesis

- Acylation: Reacting 2-benzyloxypropionic acid with thionyl chloride (SOCl₂) forms 2-benzyloxypropionyl chloride.

- Catalytic Reduction: The acyl chloride undergoes hydrogenation over palladium/barium sulfate (Pd/BaSO₄) in o-xylene, producing 2-benzyloxypropionaldehyde.

- Hydrazine Formation: Condensation with hydrazine hydrate yields the final product.

Key Conditions:

Advantages Over Traditional Methods

- Avoids pyrophoric reagents like diisobutylaluminum hydride (DIBAL-H).

- Higher atom economy (82%) due to recoverable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of this compound by enhancing reaction kinetics.

Procedure

- Mixing 2-benzyloxyacetophenone (5 mmol) with hydrazine hydrate (10 mmol) in 2-methoxyethanol.

- Irradiating at 150 W for 10 minutes.

- Cooling and precipitating the product with ice-water.

Benefits

- Time Efficiency: 10 minutes vs. 6–12 hours for conventional methods.

- Purity: Minimal side reactions due to uniform heating.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability, often employing continuous-flow reactors.

Large-Scale Protocol

- Continuous Hydrazone Formation: 2-benzyloxybenzaldehyde and hydrazine hydrate are mixed in a tubular reactor at 50°C.

- Catalytic Hydrogenation: The hydrazone stream passes through a Pd/C-packed column under 20 bar H₂.

- Purification: Crystallization from hexane/ethyl acetate affords 98% pure product.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Hydrazone Reduction | 75–85 | 6–8 hours | Moderate | Pilot to industrial |

| Acylation-Reduction | 70–78 | 12–18 hours | High | Laboratory |

| Microwave-Assisted | 90–95 | 10 minutes | Low | Small scale |

| Industrial Production | 85–90 | Continuous | Low | Industrial |

Key Insights:

- Microwave synthesis excels in speed and yield but lacks scalability.

- Industrial methods optimize throughput and cost but require significant infrastructure.

化学反应分析

Types of Reactions: (2-Benzyloxy-phenyl)-hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of solvents like ethanol or methanol.

Substitution: Halogenating agents or alkylating agents under controlled temperatures and pressures.

Major Products:

Oxidation: Azobenzenes, nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated phenyl derivatives.

科学研究应用

Chemical Synthesis

Organic Synthesis:

(2-Benzyloxy-phenyl)-hydrazine is primarily utilized as a building block for synthesizing a variety of organic compounds. Its hydrazine moiety allows for nucleophilic attacks on electrophilic centers, facilitating the formation of new nitrogen-containing compounds. This compound can undergo various chemical reactions, including oxidation to yield azobenzenes and reduction to produce amines.

Synthesis of Heterocyclic Compounds:

The compound is also employed in the preparation of heterocyclic compounds, which are essential in medicinal chemistry. The versatility of this compound in forming diverse derivatives makes it valuable for creating complex molecular structures .

Biological Research

Antimicrobial and Antifungal Properties:

Research indicates that hydrazine derivatives, including this compound, exhibit potential antimicrobial and antifungal activities. Studies have shown that similar compounds can inhibit the growth of various pathogens, making them candidates for drug development . The specific interactions of this compound with biological targets are under investigation to understand its mechanism of action better.

Enzyme Inhibition:

this compound has been studied for its inhibitory effects on monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism. Its ability to form covalent bonds with MAOs suggests potential therapeutic applications in treating neurological disorders such as depression and Parkinson's disease .

Pharmaceutical Applications

Lead Compound for Drug Development:

The compound's unique structural features make it a promising lead compound in medicinal chemistry. Its reactivity and biological activities are being explored for developing new drugs targeting specific diseases, particularly those related to enzyme inhibition .

Therapeutic Potential:

Ongoing research aims to assess the therapeutic potential of this compound and its derivatives in clinical settings. The focus is on understanding how modifications to its structure can enhance efficacy and reduce side effects in drug formulations .

Industrial Applications

Production of Dyes and Pigments:

In the industrial sector, this compound is used in synthesizing dyes and pigments due to its chemical properties that allow for color stability and vibrancy.

Specialty Chemicals:

The compound finds applications in producing specialty chemicals that require specific functional groups for enhanced performance characteristics. Its versatility makes it suitable for various industrial processes .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for synthesizing nitrogen-containing compounds; oxidation/reduction reactions. |

| Biological Research | Antimicrobial/antifungal properties; enzyme inhibition (e.g., MAOs). |

| Pharmaceutical Development | Lead compound for drug development; therapeutic potential against neurological disorders. |

| Industrial Use | Production of dyes, pigments, and specialty chemicals. |

作用机制

The mechanism of action of (2-Benzyloxy-phenyl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity and specificity towards certain targets. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

(2-Benzyloxy-phenyl)-amine: Similar structure but with an amine group instead of hydrazine.

(2-Benzyloxy-phenyl)-methanol: Contains a methanol group instead of hydrazine.

(2-Benzyloxy-phenyl)-ketone: Features a ketone group in place of hydrazine.

Uniqueness: (2-Benzyloxy-phenyl)-hydrazine is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

生物活性

(2-Benzyloxy-phenyl)-hydrazine is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a hydrazine group attached to a phenyl ring with a benzyloxy substituent, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a benzyloxy group which enhances its reactivity due to the electron-donating nature of the aromatic system. The hydrazine moiety is known for its ability to form covalent bonds with nucleophilic sites on enzymes and other proteins, making it a target for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. It can interact with specific enzymes, leading to inhibition or modification of their activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that derivatives of hydrazines, including this compound, show potential anticancer activity against various cancer cell lines. This activity is often linked to the ability of these compounds to induce apoptosis in cancer cells .

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is more effective against certain strains than others:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

2. Anticancer Activity

The anticancer properties of this compound have been explored in vitro. A study reported that it induced significant cytotoxicity in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The compound's mechanism involves inducing oxidative stress and apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Case Study 1: Antifungal Activity

A recent study investigated the antifungal properties of various hydrazine derivatives, including this compound. The compound demonstrated significant antifungal activity against Candida albicans with an MIC of 10 µg/mL, indicating its potential as a treatment for fungal infections .

Case Study 2: Lipoxygenase Inhibition

Another study focused on the inhibition of lipoxygenase by hydrazone derivatives related to this compound. The results showed that compounds with similar structures could inhibit lipoxygenase by up to 93% at concentrations as low as 10 µM, suggesting a pathway for anti-inflammatory drug development .

常见问题

Q. What are the optimal synthetic routes for (2-Benzyloxy-phenyl)-hydrazine, and how can purity be ensured?

Methodological Answer: this compound can be synthesized via condensation reactions between 2-benzyloxyphenyl carbonyl derivatives (e.g., aldehydes or ketones) and hydrazine hydrate. A typical protocol involves refluxing the carbonyl precursor with excess hydrazine in ethanol or methanol under acidic or neutral conditions for 4–6 hours. For example, hydrazone formation (a precursor step) is achieved by reacting benzaldehyde derivatives with hydrazine in ethanol under reflux . Purification is critical; recrystallization using methanol or ethanol yields high-purity products. Characterization via IR (to confirm N–H and C=N stretches), (to verify benzyloxy and hydrazine protons), and HPLC (for purity >95%) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at 3200–3400 cm, C=N stretch at 1600–1650 cm).

- : Resolves aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene (δ 4.8–5.2 ppm), and hydrazine NH signals (δ 8.0–10.0 ppm).

- Mass Spectrometry (GC-MS/LC-MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination of crystalline derivatives (e.g., hydrazones) .

Q. How does this compound participate in hydrazone formation, and what are its applications in organic synthesis?

Methodological Answer: The compound reacts with aldehydes/ketones to form hydrazones via nucleophilic attack of the hydrazine group on the carbonyl carbon. For example, reacting with benzaldehyde in ethanol under reflux yields (2-benzyloxy-phenyl)-benzaldehyde hydrazone. This reaction is pivotal in:

- Fischer Indole Synthesis : Cyclization of hydrazones under acidic conditions generates indole derivatives, useful in drug discovery .

- Chromatographic Analysis : Hydrazones serve as derivatives for identifying carbonyl compounds in HPLC or TLC .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model reaction pathways, such as deoxygenation or cycloaddition. For example:

Q. How can this compound act as a catalyst or co-catalyst in ring-opening metathesis reactions?

Methodological Answer: In hydrazine-catalyzed carbonyl–olefin metathesis, the compound facilitates cycloreversion via a [3+2] cycloaddition mechanism. Key steps include:

- Cycloaddition : Formation of a bicyclic hydrazine intermediate.

- Cycloreversion : Rate-determining step involving C–C bond cleavage.

Experimental optimization involves adjusting substituents on the hydrazine backbone to lower activation barriers. For example, [2.2.2]-bicyclic hydrazines show enhanced reactivity compared to [2.2.1] analogs .

Q. What role does this compound play in synthesizing heterocyclic compounds like indoles or pyrazoles?

Methodological Answer:

- Indole Synthesis : Under acidic conditions, hydrazones derived from this compound undergo [3,3]-sigmatropic rearrangement to form indole cores. For example, reaction with ethyl acetoacetate yields antipyrine derivatives .

- Pyrazole Formation : Condensation with β-diketones or α,β-unsaturated ketones followed by cyclization produces pyrazole derivatives, which are screened for antimicrobial or anticancer activity .

Q. How do thermophysical properties of this compound derivatives influence their stability in propellant formulations?

Methodological Answer: Thermal stability is assessed via:

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures.

- Shock Wave Analysis : Quantifies explosive hazards (e.g., TNT equivalence) under high-pressure conditions.

Derivatives with lower volatility and higher decomposition temperatures (e.g., >200°C) are preferred in monopropellants like ASCENT, which offer 50% higher specific impulse than hydrazine .

Q. Can this compound derivatives enhance photocatalytic hydrogen evolution in MoSe2_22/CdS-CdSe systems?

Methodological Answer: Hydrazine derivatives act as structure-directing agents in hydrothermal synthesis of MoSe/CdS-CdSe composites. Adjusting hydrazine concentration controls phase modulation (e.g., 1T vs. 2H phases of MoSe), optimizing active sites for H evolution. DFT calculations correlate phase-dependent electronic structures with photocatalytic efficiency .

Q. What safety protocols are critical when handling this compound in high-energy research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。